N'-[(3Z)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methoxybenzohydrazide
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Overview
Description
N’-[(3Z)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, is characterized by the presence of a 2,6-dichlorophenyl group, an indole core, and a methoxybenzohydrazide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N’-[(3Z)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,6-dichlorobenzyl chloride with indole-2,3-dione under basic conditions to form the intermediate 1-[(2,6-dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde. This intermediate is then reacted with 2-methoxybenzohydrazide in the presence of a suitable catalyst to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N’-[(3Z)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(3Z)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
N’-[(3Z)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE can be compared with other indole derivatives, such as:
1-(2,6-Dichlorophenyl)indolin-2-one: This compound shares the indole core and the 2,6-dichlorophenyl group but lacks the methoxybenzohydrazide moiety.
Butoconazole nitrate: Another indole derivative with antifungal properties, but with a different substitution pattern.
Cdk/Crk Inhibitor: A compound with a similar indole core but different substituents, used as a kinase inhibitor.
The uniqueness of N’-[(3Z)-1-[(2,6-DICHLOROPHENYL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-METHOXYBENZOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H17Cl2N3O3 |
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Molecular Weight |
454.3 g/mol |
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]-2-hydroxyindol-3-yl]imino-2-methoxybenzamide |
InChI |
InChI=1S/C23H17Cl2N3O3/c1-31-20-12-5-3-8-15(20)22(29)27-26-21-14-7-2-4-11-19(14)28(23(21)30)13-16-17(24)9-6-10-18(16)25/h2-12,30H,13H2,1H3 |
InChI Key |
QHOWWWJOGNNPQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N=NC2=C(N(C3=CC=CC=C32)CC4=C(C=CC=C4Cl)Cl)O |
Origin of Product |
United States |
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